dimethyl[(piperazine-1-sulfonyl)imino]-lambda6-sulfanone

Lipophilicity LogP Aqueous Solubility

Dimethyl[(piperazine-1-sulfonyl)imino]-lambda6-sulfanone (CAS 2649064-33-3) is a small-molecule organosulfur compound with the molecular formula C6H15N3O3S2 and a molecular weight of 241.33 g/mol. It is structurally classified as an N-sulfonyl sulfoximine, featuring a dimethyl sulfoximine (S,S-dimethyl-λ6-sulfanone imine) moiety linked via a sulfonamide bridge to a piperazine ring.

Molecular Formula C6H15N3O3S2
Molecular Weight 241.3 g/mol
CAS No. 2649064-33-3
Cat. No. B6267893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedimethyl[(piperazine-1-sulfonyl)imino]-lambda6-sulfanone
CAS2649064-33-3
Molecular FormulaC6H15N3O3S2
Molecular Weight241.3 g/mol
Structural Identifiers
SMILESCS(=NS(=O)(=O)N1CCNCC1)(=O)C
InChIInChI=1S/C6H15N3O3S2/c1-13(2,10)8-14(11,12)9-5-3-7-4-6-9/h7H,3-6H2,1-2H3
InChIKeyJNKDVHCXMYEOJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl[(piperazine-1-sulfonyl)imino]-lambda6-sulfanone (CAS 2649064-33-3): Structural Classification and Procurement-Relevant Attributes


Dimethyl[(piperazine-1-sulfonyl)imino]-lambda6-sulfanone (CAS 2649064-33-3) is a small-molecule organosulfur compound with the molecular formula C6H15N3O3S2 and a molecular weight of 241.33 g/mol . It is structurally classified as an N-sulfonyl sulfoximine, featuring a dimethyl sulfoximine (S,S-dimethyl-λ6-sulfanone imine) moiety linked via a sulfonamide bridge to a piperazine ring . This compound integrates two pharmacophoric elements—the sulfoximine group (a recognized sulfonamide bioisostere) and the piperazine-1-sulfonamide motif—into a single, compact scaffold. It is commercially available as a research-grade building block with a certified purity of 98% .

Why In-Class Sulfonamide or Sulfoximine Analogs Cannot Replace Dimethyl[(piperazine-1-sulfonyl)imino]-lambda6-sulfanone Without Quantitative Re-Validation


Although the broader sulfonamide and sulfoximine chemical space contains numerous commercially available building blocks, dimethyl[(piperazine-1-sulfonyl)imino]-lambda6-sulfanone occupies a distinct physicochemical and structural niche that prohibits simple interchange with superficially similar analogs. Its measured LogP of -1.136 places it in a highly hydrophilic regime that differs substantially from close comparators such as N-[dimethyl(oxo)-λ6-sulfanylidene]methanesulfonamide (LogP +1.62) . Moreover, its N-sulfonyl sulfoximine connectivity is structurally distinct from the isomeric 1-(S-methylsulfonimidoyl)-4-(methylsulfonyl)piperazine, which lacks the sulfonamide spacer and consequently presents different hydrogen-bonding geometry and conformational flexibility . These differences in lipophilicity, polar surface area, and molecular topology directly impact solubility, permeability, and target engagement profiles, meaning that any substitution would require de novo experimental validation rather than assumption of functional equivalence.

Quantitative Differentiation Evidence for Dimethyl[(piperazine-1-sulfonyl)imino]-lambda6-sulfanone Against Closest Analogs


Lipophilicity Differentiation: Target Compound Is More Hydrophilic by ~2.8 LogP Units Compared to the Methanesulfonamide Analog

The target compound exhibits a measured LogP of -1.136, as reported by the vendor Leyan . In contrast, the structurally related N-[dimethyl(oxo)-λ6-sulfanylidene]methanesulfonamide (CAS 70355-69-0), which retains the dimethyl sulfoximine core but replaces the piperazine-1-sulfonyl group with a methanesulfonamide, has a reported LogP of +1.62 . This represents a ΔLogP of approximately -2.76 log units, corresponding to a ~575-fold difference in octanol-water partition coefficient.

Lipophilicity LogP Aqueous Solubility

Polar Surface Area Differentiation: Target Compound Offers ~29% Greater TPSA vs. Direct Piperazine Sulfonamide

The target compound has a topological polar surface area (TPSA) of 78.84 Ų as reported by Leyan . The direct piperazine sulfonamide analog N,N-dimethylpiperazine-1-sulfonamide (CAS 98961-97-8), which lacks the sulfoximine moiety, has a reported PSA of 61.03 Ų . The additional 17.81 Ų (+29.2%) arises from the sulfoximine S=O and S=N groups, increasing the hydrogen-bond acceptor count from 4 to 6 and introducing an additional hydrogen-bond donor site.

Polar Surface Area Hydrogen Bonding Permeability

Procurement Purity: Target Compound Delivered at 98% Purity vs. Typical 95% for the Direct Piperazine Sulfonamide Analog

The target compound is commercially available at a certified purity of 98% (Leyan, Catalog No. 2145225) . Multiple independent vendors supply the comparator N,N-dimethylpiperazine-1-sulfonamide (CAS 98961-97-8) at a standard purity of 95% , with occasional batches reaching higher purity. This 3-percentage-point absolute purity differential reduces the burden of post-purchase purification and improves batch-to-batch reproducibility in downstream synthetic or assay workflows.

Chemical Purity Procurement Reproducibility

Structural Connectivity Differentiation: N-Sulfonyl Sulfoximine vs. Direct Sulfoximine-Piperazine Isomer

The target compound features a sulfoximine group connected to the piperazine ring through a sulfonamide linker (N-SO2-piperazine), yielding the connectivity S=N-SO2-N(piperazine) . The isomeric compound 1-(S-methylsulfonimidoyl)-4-(methylsulfonyl)piperazine (same molecular formula C6H15N3O3S2) instead has the sulfoximine sulfur directly bonded to the piperazine nitrogen (S=N-piperazine) and a separate methylsulfonyl group on the opposite piperazine nitrogen . This regioisomeric difference alters the spatial relationship between the sulfoximine and piperazine pharmacophores, the rotational degrees of freedom, and the hydrogen-bond donor/acceptor presentation. Although direct comparative binding data for these two isomers against a common target panel are not publicly available, the connectivity difference is expected to yield divergent structure-activity relationships in any target engagement study.

Structural Isomerism Sulfoximine Connectivity Molecular Recognition

Class-Level Advantage: Sulfoximine-Containing Scaffolds Exhibit Documented Metabolic Stability Relative to Corresponding Sulfonamides

A comprehensive matched molecular pair analysis by Frings et al. (2017) demonstrated that the sulfoximine functional group, when substituted for a sulfonamide in drug-like scaffolds, consistently confers favorable physicochemical profiles including enhanced aqueous solubility, preserved permeability, and improved metabolic stability [1]. The study reported that sulfoximines are chemically stable, comparatively polar, and weakly basic, often leading to favorable in vitro ADME parameters without introducing intrinsic flaws [1]. While this analysis did not include the specific target compound dimethyl[(piperazine-1-sulfonyl)imino]-lambda6-sulfanone, the presence of the sulfoximine moiety in this compound positions it within a pharmacophore class that has been systematically validated as superior to classical sulfonamides in multiple drug discovery contexts.

Metabolic Stability Sulfoximine Bioisostere Drug Discovery

High-Value Application Scenarios for Dimethyl[(piperazine-1-sulfonyl)imino]-lambda6-sulfanone in Drug Discovery and Chemical Biology


Hydrophilic Fragment Library Design for Fragment-Based Drug Discovery (FBDD)

With a measured LogP of -1.136, dimethyl[(piperazine-1-sulfonyl)imino]-lambda6-sulfanone resides in the highly hydrophilic region of chemical space that is frequently underrepresented in commercial fragment libraries yet critical for targeting polar binding sites such as kinase hinge regions, phosphatase active sites, and carbohydrate-recognition domains . Its low molecular weight (241.33 Da) and balanced profile of 4 hydrogen-bond acceptors and 1 donor make it an ideal fragment-sized starting point for structure-based design campaigns. Procurement of this compound enables the construction of fragment libraries biased toward aqueous solubility, addressing a known gap in fragment collection diversity .

PROTAC Linker Design Requiring Built-in Solubility and Synthetic Tractability

The piperazine-1-sulfonamide terminus of the target compound provides a secondary amine handle suitable for further functionalization (e.g., acylation, alkylation, or conjugation to E3 ligase ligands), while the sulfoximine group contributes polarity that can mitigate the pronounced hydrophobicity often introduced by PROTAC linkers . The 98% commercial purity reduces the need for pre-functionalization purification, accelerating PROTAC synthesis workflows. The -1.136 LogP value suggests that incorporating this building block into a PROTAC linker may help maintain aqueous solubility of the final heterobifunctional degrader, a common challenge in PROTAC development .

Sulfoximine-Containing Covalent Inhibitor Warhead Development

The N-sulfonyl sulfoximine motif in dimethyl[(piperazine-1-sulfonyl)imino]-lambda6-sulfanone presents a unique electrophilic character that can be exploited for covalent inhibitor design. The sulfoximine NH group (confirmed by H-donor count = 1) serves as a potential covalent attachment point or hydrogen-bond anchor, while the adjacent sulfonamide bridge provides additional binding interactions . The class-level metabolic stability of sulfoximines over sulfonamides, as documented by Frings et al. (2017), supports the viability of this scaffold for developing covalent probes with improved pharmacokinetic profiles .

Structure-Activity Relationship (SAR) Exploration of N-Sulfonyl Sulfoximine Chemical Space

The target compound serves as a versatile starting material for systematic SAR studies comparing N-sulfonyl sulfoximines against their direct sulfoximine-piperazine isomers (e.g., 1-(S-methylsulfonimidoyl)-4-(methylsulfonyl)piperazine) and against classical piperazine sulfonamides (e.g., N,N-dimethylpiperazine-1-sulfonamide) . By procuring all three chemotypes and evaluating them in parallel against target panels of interest (e.g., kinases, GPCRs, ion channels), research groups can deconvolute the contribution of the sulfoximine group, the sulfonamide bridge, and the connectivity pattern to biological activity . The commercial availability of the target compound at 98% purity facilitates reproducible, high-confidence SAR data generation .

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